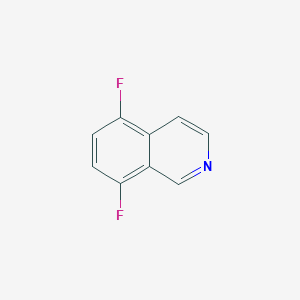

5,8-Difluoroisoquinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5,8-Difluoroisoquinoline is a fluorinated derivative of isoquinoline, a heterocyclic aromatic organic compound. The presence of fluorine atoms at the 5 and 8 positions of the isoquinoline ring imparts unique chemical and physical properties to this compound. It is of significant interest in various fields, including pharmaceuticals and materials science, due to its potential biological activities and light-emitting properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5,8-Difluoroisoquinoline can be achieved through several methods:

Direct Fluorination: One approach involves the direct introduction of fluorine atoms onto the isoquinoline ring.

Cyclization of Precursor Compounds: Another method involves the cyclization of precursor compounds that already contain fluorinated benzene rings.

Simultaneous Installation: A more modern approach involves the simultaneous installation of the isoquinoline framework and fluorine substituents through advanced synthetic methodologies.

Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the above synthetic routes, optimized for yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Cross-Coupling Reactions: These reactions involve the formation of carbon-carbon bonds using palladium or nickel catalysts.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydride, lithium diisopropylamide, and Grignard reagents are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted isoquinolines, while cross-coupling reactions can produce complex polycyclic structures .

Applications De Recherche Scientifique

Mécanisme D'action

The mechanism of action of 5,8-Difluoroisoquinoline involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or modulating their activity.

Pathways Involved: These interactions can affect various cellular pathways, leading to changes in cell function and behavior.

Comparaison Avec Des Composés Similaires

5-Fluoroisoquinoline: Similar in structure but with only one fluorine atom, it exhibits different reactivity and biological activity.

8-Fluoroisoquinoline: Another similar compound with a single fluorine atom at the 8 position.

5,8-Difluoroquinoline: A closely related compound with a quinoline instead of an isoquinoline ring.

Uniqueness: 5,8-Difluoroisoquinoline is unique due to the specific positioning of the fluorine atoms, which influences its chemical reactivity and biological properties. This makes it a valuable compound for various applications, distinguishing it from other fluorinated isoquinolines and quinolines .

Activité Biologique

5,8-Difluoroisoquinoline is a fluorinated derivative of isoquinoline that has garnered attention for its potential biological activities. This compound is characterized by the presence of fluorine atoms at the 5 and 8 positions of the isoquinoline ring, which enhances its lipophilicity and metabolic stability, making it a promising candidate for pharmaceutical applications.

The introduction of fluorine atoms significantly alters the chemical properties of isoquinoline derivatives. The enhanced lipophilicity improves the compound's ability to penetrate biological membranes, facilitating interactions with various biological targets. Several synthetic methods have been developed to produce this compound, which can serve as a building block in the synthesis of more complex organic molecules.

| Property | Value |

|---|---|

| Molecular Formula | C9H6F2N |

| Molecular Weight | 181.15 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Neurotransmitter Modulation

The compound may also influence neurotransmitter systems. Isoquinolines are known to interact with dopamine and serotonin receptors, suggesting that this compound could potentially modulate these pathways. This activity is particularly relevant for developing treatments for neurological disorders.

- Research Findings : Studies have indicated that certain THIQ derivatives can act as selective serotonin reuptake inhibitors (SSRIs), which could be explored further with this compound .

Antimicrobial Activity

Research into related compounds has shown that isoquinoline derivatives possess antimicrobial properties. Although specific studies on this compound are still needed, its structural characteristics suggest potential activity against bacterial and fungal pathogens.

- Comparative Analysis : A review of related compounds indicated that derivatives with similar structures exhibited significant antimicrobial effects, warranting further investigation into the biological activity of this compound .

The mechanism by which this compound exerts its biological effects is not fully understood but is believed to involve:

- Enzyme Inhibition : The compound may inhibit enzymes involved in disease processes through competitive or non-competitive mechanisms.

- Receptor Interaction : Potential binding to neurotransmitter receptors could influence signaling pathways associated with mood regulation and neuroprotection.

Future Research Directions

Further studies are essential to elucidate the specific biological activities and mechanisms of action associated with this compound. Key areas for future research include:

- In Vivo Studies : Conducting animal studies to assess pharmacokinetics and therapeutic efficacy.

- Target Identification : Utilizing proteomics and genomics approaches to identify specific molecular targets.

- Structure-Activity Relationship (SAR) : Investigating how modifications to the structure affect biological activity.

Propriétés

IUPAC Name |

5,8-difluoroisoquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F2N/c10-8-1-2-9(11)7-5-12-4-3-6(7)8/h1-5H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYDINNNEIGYBSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=NC=CC2=C1F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.